

Introduction to Butanediol Diacetate Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

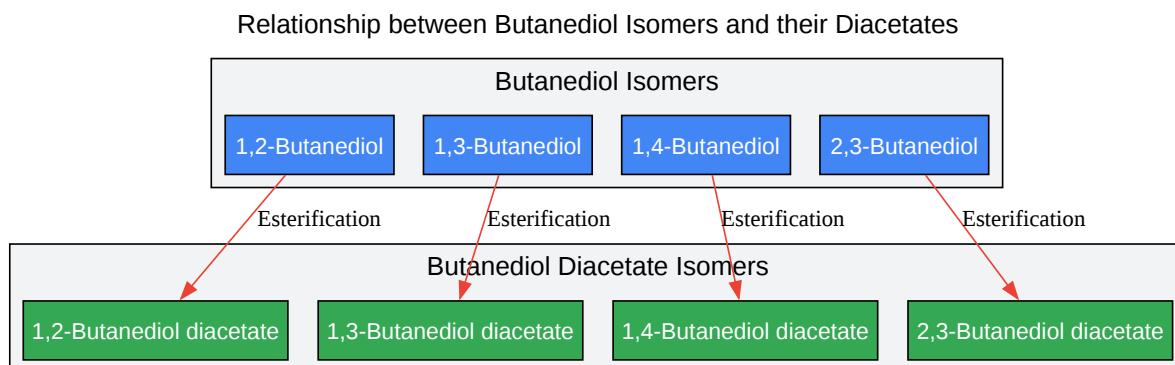
Compound Name: *1,3-Butanediol diacetate*

Cat. No.: *B073191*

[Get Quote](#)

Butanediol diacetate (C₈H₁₄O₄) is an organic compound that exists as several structural isomers, depending on the position of the two acetate groups on the butane backbone. These isomers originate from the four structural isomers of butanediol: 1,2-butanediol, 1,3-butanediol, 1,4-butanediol, and 2,3-butanediol. The specific isomerism of the parent diol dictates the structure and properties of the resulting diacetate. Furthermore, 2,3-butanediol exists as three stereoisomers (two enantiomers and a meso compound), which in turn gives rise to stereoisomeric forms of 2,3-butanediol diacetate.^{[1][2][3][4]} These compounds find applications as solvents and in the manufacturing of plastics and other materials.^[5]

Structural Isomers and Physicochemical Properties


The primary structural isomers of butanediol diacetate are 1,2-butanediol diacetate, **1,3-butanediol diacetate**, 1,4-butanediol diacetate, and 2,3-butanediol diacetate. Their key physicochemical properties are summarized in the table below for easy comparison.

Property	1,2-Butanediol diacetate	1,3-Butanediol diacetate	1,4-Butanediol diacetate	2,3-Butanediol diacetate
Molecular Formula	C8H14O4[6]	C8H14O4[7]	C8H14O4[8]	C8H14O4[1]
Molecular Weight (g/mol)	174.19[6]	174.19[7]	174.19[8]	174.19[1]
CAS Number	13814-27-2[6]	1117-31-3[7]	628-67-1[8]	1114-92-7[1]
Boiling Point (°C)	190	228.76 (est.)[9]	229[10]	203-205[11]
Melting Point (°C)	N/A	N/A	12[10]	N/A
Density (g/cm³)	N/A	1.028 @ 25°C[9]	N/A	N/A
Refractive Index	N/A	1.4199 @ 20°C[9]	N/A	N/A
Flash Point (°C)	N/A	85[9][12]	105.2 (est.)[10]	90[11]
Synonyms	N/A	1,3-Butylene diacetate, 1,3-Diacetoxybutane[7][13]	Tetramethylene diacetate, 1,4-Diacetoxybutane[10][14]	2,3-Diacetoxybutane, Butane-2,3-diyldiacetate[1][11]

Note: "N/A" indicates that the data was not readily available in the search results. "est." indicates an estimated value.

Isomer Relationships

The following diagram illustrates the logical relationship between the butanediol isomers and their corresponding diacetate derivatives.

[Click to download full resolution via product page](#)

Caption: Isomers of Butanediol and their corresponding Diacetates.

Experimental Protocols

Synthesis of Butanediol Diacetate via Esterification

A common method for the synthesis of butanediol diacetates is the esterification of the corresponding butanediol with acetic acid, often in the presence of an acid catalyst.

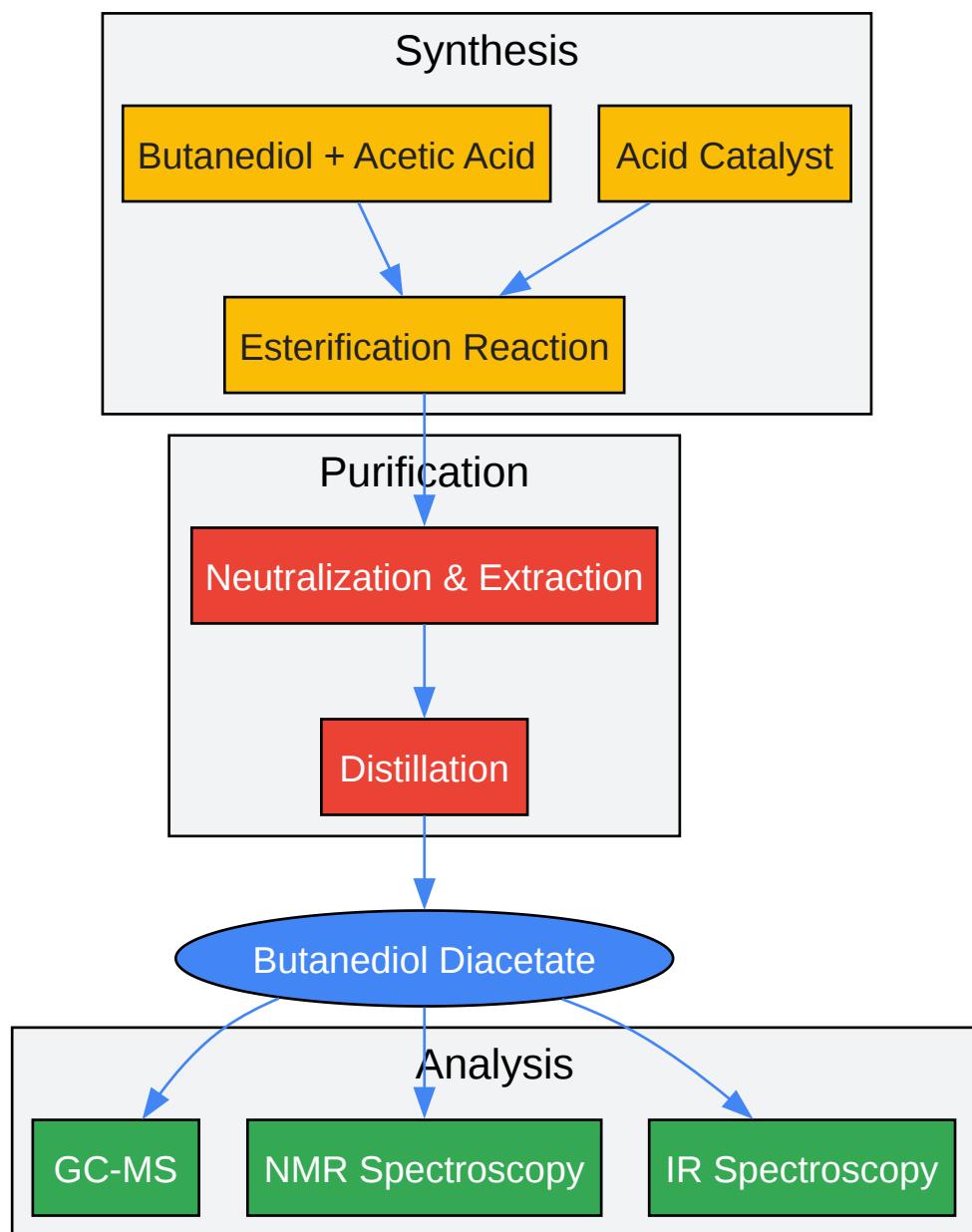
General Protocol:

- Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the respective butanediol isomer and a molar excess of acetic acid (e.g., a 2:1 to 12:1 molar ratio of acetic acid to butanediol).[15]
- Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or an ion-exchange resin like Amberlyst 36.[15][16] The amount of catalyst can vary, for instance, from 1.1% to 4.4% relative to the initial molar quantity of the butanediol.[15]
- Reaction Conditions: Heat the reaction mixture to a temperature ranging from 50°C to 110°C and maintain the reaction under reflux with constant stirring.[15] The reaction progress can

be monitored by techniques like gas chromatography.

- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Separate the organic layer and wash it with water and brine. Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Analytical Characterization


The synthesized butanediol diacetate isomers can be characterized using various spectroscopic and chromatographic techniques.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a powerful technique for separating and identifying the different isomers. The sample is injected into a gas chromatograph, where the isomers are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum that can be used to identify the molecular weight and fragmentation pattern of each isomer.[17][18][19]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Both ^1H and ^{13}C NMR spectroscopy are invaluable for elucidating the precise structure of each isomer. The chemical shifts, splitting patterns, and integration of the signals in the ^1H NMR spectrum provide information about the connectivity of protons in the molecule.[20][21][22][23][24] ^{13}C NMR provides information about the different carbon environments.
- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify the functional groups present in the molecules. A strong absorption band in the region of $1735\text{-}1750\text{ cm}^{-1}$ is characteristic of the C=O stretch of the ester group.[25][26][27][28][29] The absence of a broad O-H stretching band (around $3200\text{-}3600\text{ cm}^{-1}$) from the starting butanediol indicates the completion of the esterification reaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and analysis of a butanediol diacetate isomer.

General Workflow for Synthesis and Analysis

[Click to download full resolution via product page](#)

Caption: A typical workflow for butanediol diacetate synthesis.

Conclusion

This guide has detailed the key isomers of butanediol diacetate, presenting their physicochemical properties in a comparative format. Standardized experimental protocols for

their synthesis via esterification and their subsequent analysis using modern analytical techniques have also been provided. The included diagrams offer a clear visual representation of the isomer relationships and a general experimental workflow, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Butanediol, diacetate [webbook.nist.gov]
- 2. chemcess.com [chemcess.com]
- 3. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 4. Butanediol has three isomers, what are they? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 5. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 6. 1,2-butanediol diacetate [webbook.nist.gov]
- 7. 1,3-Butanediol diacetate | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Butanediol, diacetate [webbook.nist.gov]
- 9. thegoodsentscompany.com [thegoodsentscompany.com]
- 10. 1,4-butane diol diacetate, 628-67-1 [thegoodsentscompany.com]
- 11. 2,3-butane diol diacetate, 1114-92-7 [thegoodsentscompany.com]
- 12. chembk.com [chembk.com]
- 13. 1,3-Butanediol, diacetate (CAS 1117-31-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. 1,4-Butanediol, diacetate (CAS 628-67-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]

- 17. Biotransformation of acetoin to 2,3-butanediol: Assessment of plant and microbial biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 20. swgdrug.org [swgdrug.org]
- 21. researchgate.net [researchgate.net]
- 22. 1,4-Butanediol(110-63-4) 1H NMR [m.chemicalbook.com]
- 23. 1,3-Butanediol(107-88-0) 1H NMR [m.chemicalbook.com]
- 24. rsc.org [rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. 1,4-Butanediol, diacetate [webbook.nist.gov]
- 27. Conformational study of monomeric 2,3-butanediols by matrix-isolation infrared spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 1,3-Butanediol(107-88-0) IR Spectrum [chemicalbook.com]
- 29. 2,3-Butanediol(513-85-9) IR Spectrum [m.chemicalbook.com]
- To cite this document: BenchChem. [Introduction to Butanediol Diacetate Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073191#isomers-of-butanediol-diacetate\]](https://www.benchchem.com/product/b073191#isomers-of-butanediol-diacetate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com